![molecular formula C12H23N3O B11760013 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11760013.png)
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a complex organic compound that features both pyrazole and amine functional groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves multiple steps. One common route includes the reaction of 1,3-dimethyl-1H-pyrazole with a suitable alkylating agent to introduce the methyl group at the 4-position. This is followed by the reaction with 3-(propan-2-yloxy)propylamine under controlled conditions to form the final product . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be compared with other similar compounds, such as:
5-Amino-pyrazoles: These compounds are also versatile in organic synthesis and have significant biological activities.
Imidazole derivatives: Known for their broad range of chemical and biological properties, imidazole derivatives share some similarities with pyrazole compounds.
Dipyrone: Another pyrazole-based compound, used as an analgesic and antipyretic.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23N3O |
---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C12H23N3O/c1-10(2)16-7-5-6-13-8-12-9-15(4)14-11(12)3/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
ZVAPRXPYJGITCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCCCOC(C)C)C |
Origin of Product |
United States |
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